N-benzyl-N-(4-methylphenyl)-3-nitrobenzamide
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Overview
Description
N-benzyl-N-(4-methylphenyl)-3-nitrobenzamide is an organic compound with a complex structure that includes benzyl, methylphenyl, and nitrobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4-methylphenyl)-3-nitrobenzamide typically involves the reaction of benzylamine with 4-methylphenyl isocyanate, followed by nitration. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction. The nitration step is usually carried out using nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the nitro group on the benzamide ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(4-methylphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Nitric acid, sulfuric acid.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-benzyl-N-(4-methylphenyl)-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N-(4-methylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, altering the compound’s electronic properties and enabling it to modulate biological pathways. The benzyl and methylphenyl groups contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-(4-methylphenyl)amine: Lacks the nitro group, resulting in different chemical and biological properties.
N-benzyl-N-(4-methylphenyl)sulfonylglycine: Contains a sulfonyl group instead of a nitro group, leading to distinct reactivity and applications.
N-benzyl-4-methylbenzamide:
Uniqueness
N-benzyl-N-(4-methylphenyl)-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts specific electronic and steric properties. This makes it a valuable compound for studying redox reactions and exploring its potential as a therapeutic agent.
Properties
IUPAC Name |
N-benzyl-N-(4-methylphenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-16-10-12-19(13-11-16)22(15-17-6-3-2-4-7-17)21(24)18-8-5-9-20(14-18)23(25)26/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEJSMVGHYLAIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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